molecular formula C16H17ClN2O2 B7536568 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide

2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide

Cat. No. B7536568
M. Wt: 304.77 g/mol
InChI Key: CRPRIOFCABDZTK-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide, also known as CMMPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of anilides and is characterized by its chloro and methoxy substituents on the aniline ring. The aim of

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the disruption of microtubule dynamics. 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide binds to tubulin and prevents its polymerization, leading to the disruption of microtubule assembly and function. This, in turn, leads to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. However, the exact biochemical and physiological effects of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide is its potential as a new class of anticancer agents that target tubulin polymerization. It has also been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. However, the limitations of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide include its low solubility in water and its potential toxicity. Therefore, further studies are needed to optimize its pharmacological properties and to evaluate its safety profile.

Future Directions

There are several future directions for the development and application of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide. These include:
1. Optimization of the synthesis method to improve the yield and purity of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide.
2. Evaluation of the pharmacological properties of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide, including its toxicity, pharmacokinetics, and pharmacodynamics.
3. Investigation of the molecular mechanism of action of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide, including its interaction with tubulin and other cellular targets.
4. Development of new formulations of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide to improve its solubility and bioavailability.
5. Screening of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide against a wider range of cancer cell lines and other diseases.
6. Evaluation of the potential of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide as a lead compound for the development of new anticancer agents.
In conclusion, 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide is a promising compound that has been widely studied for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to optimize its pharmacological properties and to evaluate its safety profile.

Synthesis Methods

The synthesis of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide involves the reaction of 5-chloro-2-methoxyaniline with N-methyl-N-phenylacetamide in the presence of a catalyst such as boron trifluoride etherate. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to yield the final product. The yield of 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide has also been investigated for its potential as a new class of anticancer agents that target tubulin polymerization. In addition, 2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-19(13-6-4-3-5-7-13)16(20)11-18-14-10-12(17)8-9-15(14)21-2/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPRIOFCABDZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CNC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methoxyanilino)-N-methyl-N-phenylacetamide

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